

# A Comparative Guide to Indanthrone and Phthalocyanine Blue Pigments

Author: BenchChem Technical Support Team. Date: December 2025



**Indanthrone** Blue (Pigment Blue 60) and Phthalocyanine Blue (Pigment Blue 15) are two of the most significant high-performance blue pigments utilized across a multitude of scientific and industrial applications. Both offer exceptional color strength and durability, yet they possess distinct chemical structures and performance characteristics that make them suitable for different purposes. This guide provides an objective comparison of their properties, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal pigment for their specific needs.

## **Chemical and Physical Properties**

**Indanthrone** Blue is a complex anthraquinone-based vat pigment, while Phthalocyanine Blue is a metal complex, most commonly of copper, with a phthalocyanine macrocycle.[1][2] These fundamental structural differences give rise to their varying shades, performance attributes, and reactivity.



Property	Indanthrone Blue (PB 60)	Phthalocyanine Blue (PB 15)
Chemical Formula	C28H14N2O4[3]	C32H16CuN8[2]
Molecular Weight	442.43 g/mol [4]	576.08 g/mol [2]
Color Index Name	Pigment Blue 60[3]	Pigment Blue 15[2]
Appearance	Dark blue solid[3]	Bright, crystalline blue powder[1][2]
Shade	Deep, red-shade blue, can also be a green-blue shade[5]	Can be a green-blue or red- blue, most commonly green- blue[5]
Melting/Decomposition	470-500 °C (decomposes)[6]	Stable up to high temperatures
Solubility	Insoluble in water and most organic solvents[3][6]	Practically insoluble in water and most solvents[1][2]

# Performance Characteristics: A Comparative Analysis

The performance of a pigment is critical for its application. Here, we compare **Indanthrone** and Phthalocyanine Blue across key metrics.



Performance Metric	Indanthrone Blue (PB 60)	Phthalocyanine Blue (PB 15)
Lightfastness	Excellent (ASTM I)[7][8]	Excellent (ASTM I-II, depending on the specific form and application)[9]
Heat Stability	Stable up to 350°C[10]	Very high heat stability, with some forms stable to over 300°C[11]
Chemical Resistance	Excellent resistance to many chemicals.[3] Sensitive to chlorine.[4]	Highly resistant to acids, alkalis, and solvents.[1][2]
Tinting Strength	Strong tinting strength.[12]	Very high tinting strength.[1][2]
Transparency/Opacity	Semi-transparent to transparent.[5][8]	Transparent.[5]
Staining	Medium to high staining.[8][13]	High staining.[5]
Toxicity	Generally considered non- toxic.[14] Dust can be explosive.[10] Reviewed as a reproductive toxicant in laboratory studies, but not genotoxic or carcinogenic.[15]	Considered non-toxic and has a good safety profile.[2][16] Formulations before 1982 may contain PCBs.[17] Some derivatives have shown phototoxicity.[18]

## **Experimental Protocols**

To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are essential.

# **Lightfastness Testing (ASTM D4303)**

This standard test method is used to determine the lightfastness of pigments in artists' paints.

• Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., oil, acrylic) and applied to a substrate.



- Exposure: The specimens are exposed to light from one of the following sources:
  - Method A: Natural daylight filtered through glass.
  - Method B: Artificial daylight fluorescent lamps.
  - Method C: A xenon-arc apparatus that simulates daylight.
- Evaluation: The color change of the exposed specimen is measured against an unexposed control using a spectrophotometer or colorimeter. The color difference (ΔEab) is calculated using the CIE 1976 Lab color difference equation.
- Rating: The lightfastness is categorized based on the magnitude of the color change.

#### **Chemical Resistance Testing**

A general protocol for testing the resistance of pigments to acids and alkalis involves:

- Preparation: A specific weight of the pigment is mixed with a defined volume of an acidic (e.g., 5% HCl) or alkaline (e.g., 5% NaOH) solution.
- Incubation: The mixture is stirred for a set period (e.g., 1 hour).
- Filtration and Washing: The pigment is filtered and washed with deionized water until the filtrate is neutral.
- Drying and Evaluation: The pigment is dried, and its color is compared to an untreated sample. The degree of discoloration is assessed, often on a 1 to 5 scale.

### **Dispersibility Assessment**

The ease with which a pigment can be dispersed in a liquid medium is a critical parameter.

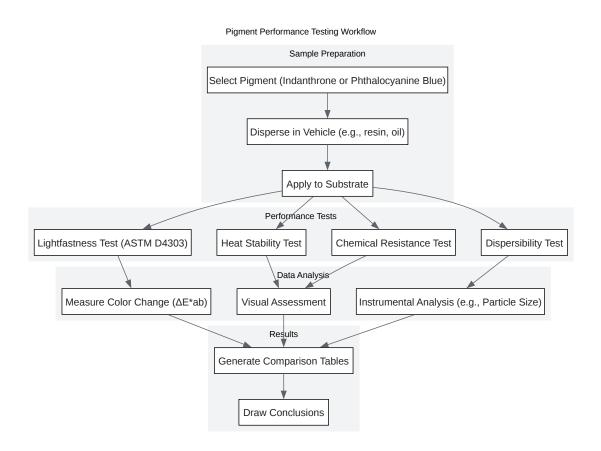
- Dispersion: A specified amount of pigment is mixed into a liquid vehicle (e.g., resin, solvent)
  using a high-speed disperser or media mill.
- Evaluation: The quality of the dispersion can be assessed using several methods:



- Grind Gauge: A Hegman gauge is used to determine the presence of large, undispersed agglomerates.
- Particle Size Analysis: Techniques like laser diffraction can measure the particle size distribution of the dispersed pigment.
- Rheology: The viscosity of the dispersion is measured, as it is influenced by the degree of dispersion.

# **Logical and Experimental Workflows**





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Caption: Workflow for comparative testing of pigment performance.



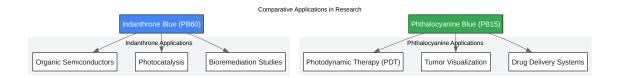


### **Applications in Research and Drug Development**

While both pigments are staples in the coatings, plastics, and ink industries, their unique properties have led to their use in specialized research fields.

Phthalocyanine Blue has garnered significant attention in the biomedical field. Its strong light absorption in the red and near-infrared regions of the spectrum makes it an excellent photosensitizer for photodynamic therapy (PDT).[7] In PDT, the phthalocyanine molecule is excited by light, leading to the generation of reactive oxygen species that can selectively destroy cancer cells. Furthermore, its intense color has been exploited for the direct visualization of tumors.[9] Nanoparticle formulations of phthalocyanine dyes can accumulate in tumor tissues, making them visibly distinct. Phthalocyanines are also being investigated as drug delivery vehicles.[8]

**Indanthrone** Blue, while less explored in the biomedical field, possesses interesting properties as an organic semiconductor.[3] It has shown potential as a photocatalyst for water splitting to generate oxygen.[3] Recent studies have also investigated the biodegradation of **Indanthrone** Blue, which is relevant for environmental remediation research.[19] The anthraquinone structure is a common motif in many biologically active molecules, and there is ongoing research into the use of natural anthraquinones in photodynamic therapy with blue light.



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• To cite this document: BenchChem. [A Comparative Guide to Indanthrone and Phthalocyanine Blue Pigments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215505#comparing-indanthrone-and-phthalocyanine-blue-pigments]

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